molecular formula C7H6BrFN4 B14768049 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole

5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole

Cat. No.: B14768049
M. Wt: 245.05 g/mol
InChI Key: CSMUKQKDJSMZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole typically involves the reaction of 3-bromo-4-fluoroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.

  • Step 1: Formation of Diazonium Salt

      Reagents: 3-bromo-4-fluoroaniline, sodium nitrite, hydrochloric acid

      Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt.

  • Step 2: Cyclization to Tetrazole

      Reagents: Sodium azide

      Conditions: The diazonium salt is reacted with sodium azide at room temperature to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

    • The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
    • Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Oxidation Reactions:

    • The tetrazole ring can be oxidized to form various derivatives.
    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Reactions are usually carried out under mild conditions to prevent decomposition of the tetrazole ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole can be formed.

    Oxidation Products: Oxidized derivatives of the tetrazole ring, which may have different functional groups attached.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Pharmaceutical Research: Derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The tetrazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-fluorophenylboronic acid
  • 4-bromo-3-fluorophenylboronic acid
  • (3-bromo-4-fluorophenyl)methanamine

Uniqueness

5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6BrFN4

Molecular Weight

245.05 g/mol

IUPAC Name

5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole

InChI

InChI=1S/C7H6BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3,12-13H,(H,10,11)

InChI Key

CSMUKQKDJSMZGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNNN2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.